molecular formula C13H23ClN2O2 B12442292 Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Cat. No.: B12442292
M. Wt: 274.79 g/mol
InChI Key: QPUDQZHGZUWSKX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[221]heptane-7-carboxylate hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both aminomethyl and methylidene groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H23ClN2O2

Molecular Weight

274.79 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H

InChI Key

QPUDQZHGZUWSKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=C)C2CN.Cl

Origin of Product

United States

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